1,4-Bis(3-methoxybenzoyl)piperazine

Description

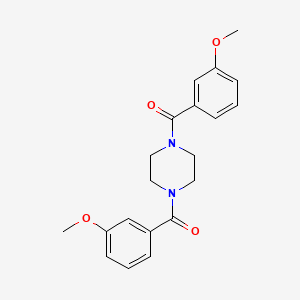

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHUKNGKQDQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 1,4 Bis 3 Methoxybenzoyl Piperazine

Spectroscopic Characterization Techniques for Molecular Structure Confirmation

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes (e.g., Amide Carbonyl, Aromatic C=C)

While specific Fourier-transform infrared (FT-IR) or Raman spectroscopy data for 1,4-Bis(3-methoxybenzoyl)piperazine has not been located, analysis of analogous structures allows for the prediction of its principal vibrational modes. For similar N-acyl piperazine (B1678402) structures, the amide carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1630-1680 cm⁻¹ mdpi.com. Additionally, characteristic bands corresponding to aromatic C=C bond stretching would be expected in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy (B1213986) group would likely produce strong signals between 1000-1300 cm⁻¹. Without experimental data, a definitive assignment of these vibrational modes for the title compound cannot be made.

Mass Spectrometry (MS)

Detailed mass spectrometry analysis is crucial for confirming the molecular weight and elucidating the fragmentation pathways of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental ESI-MS data for this compound has been found in the surveyed literature. This technique would be expected to show a prominent protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

Similarly, specific HRMS data, which would provide the exact mass of the molecule and confirm its elemental composition, is not available. For related compounds like 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), HRMS has been used to confirm the calculated molecular formula mdpi.com. Predicted mass data for structurally similar compounds, such as 1,4-bis(5-chloro-2-methoxybenzoyl)piperazine, is available in databases, but this does not substitute for experimental verification of the title compound uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule.

Analysis of Electronic Transitions (π→π* and n→π*)

The UV-Vis spectrum for this compound is not documented in available sources. It is anticipated that the spectrum would be dominated by π→π* transitions associated with the two 3-methoxybenzoyl aromatic systems. These transitions typically result in strong absorption bands in the ultraviolet region researchgate.netscience-softcon.de. Weaker n→π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, would likely occur at longer wavelengths but may be obscured by the more intense π→π* bands.

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. A search for the crystal structure of this compound in crystallographic databases did not yield any results.

Crystal Growth Strategies for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the precise three-dimensional structure of a molecule using X-ray diffraction. For organic compounds like this compound, several standard strategies are employed to grow crystals suitable for analysis.

A common and effective method is the slow evaporation of a saturated solution. The compound is dissolved in a suitable solvent or a mixture of solvents until saturation is reached. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. For similar benzoylpiperazine derivatives, solvents such as ethyl acetate (B1210297) or mixtures like methanol-ethyl acetate have proven effective nih.gov. The choice of solvent is critical; it must be one in which the compound has moderate solubility and a lower boiling point to facilitate evaporation at or near room temperature.

Another widely used technique is slow cooling. A saturated solution of the compound is prepared at an elevated temperature, and then the solution is allowed to cool gradually to room temperature. The decrease in temperature reduces the solubility of the compound, leading to crystallization. For analogous compounds like 1,4-bis(4-cyanobenzyl)piperazine, crystallization from a solvent like acetone (B3395972) upon cooling has been successfully used nih.gov.

Determination of Molecular Conformation (e.g., Chair Conformation of the Piperazine Ring)

The six-membered piperazine ring, like cyclohexane, is not planar and adopts puckered conformations to minimize angular and torsional strain. The most stable and predominant conformation for the piperazine ring is the chair conformation nih.govresearchgate.netnih.gov. In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes steric repulsion.

In 1,4-disubstituted piperazines such as this compound, the two bulky benzoyl groups attach to the nitrogen atoms. These substituents can occupy either axial or equatorial positions. Due to steric hindrance, large substituents strongly prefer the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions. Therefore, it is expected that in the solid-state structure of this compound, the piperazine ring will adopt a chair conformation with both 3-methoxybenzoyl groups situated in equatorial orientations. This conformation provides the most stable arrangement by maximizing the distance between the bulky substituents.

Quantitative Analysis of Dihedral Angles and Structural Parameters

A quantitative description of the molecular structure is achieved by analyzing bond lengths, bond angles, and dihedral (torsion) angles obtained from X-ray crystallography. While the specific crystal structure for this compound is not available, the table below presents representative structural parameters from a closely related molecule, 1,4-dibenzylpiperazine (B181160), to illustrate the type of data obtained researchgate.net. These parameters define the precise geometry of the molecule.

Dihedral angles are particularly important for describing the conformation. For instance, the dihedral angles within the piperazine ring define its chair pucker. The dihedral angles between the piperazine ring and the substituent planes describe the orientation of the side chains relative to the central ring.

Interactive Data Table: Representative Structural Parameters for a 1,4-Disubstituted Piperazine Derivative Note: Data is for the analogous compound 1,4-dibenzylpiperazine and serves as an illustrative example.

| Parameter Type | Atoms Involved | Value |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C (ring) | ~1.46 Å |

| Bond Length | C-C (ring) | ~1.52 Å |

| Bond Angle | C-N-C (amide) | ~120° |

| Bond Angle | N-C-C (ring) | ~110° |

| Dihedral Angle | C-N-C-C (ring) | ~ +/- 55° |

| Dihedral Angle | C(ring)-N-C(carbonyl)-C(aryl) | ~175° |

Conformational Dynamics and Isomerism

In solution, molecules are not static but are in constant motion. For this compound, two key dynamic processes are relevant: restricted rotation around the amide bonds and the inversion of the piperazine ring.

Restricted Rotation Around Amide Bonds and Associated Energy Barriers

The bond between the carbonyl carbon and the piperazine nitrogen (the amide bond) is not free to rotate. This is due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization gives the C-N bond partial double-bond character, creating a significant energy barrier to rotation.

This restricted rotation can lead to the existence of different conformers (rotamers) in solution. The energy barrier for this rotation can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By measuring the temperature at which distinct signals for different conformers coalesce into a single averaged signal, the activation free energy (ΔG‡) for the rotation can be calculated. For similar N-acylpiperazine compounds, these energy barriers are typically found to be in the range of 61–68 kJ/mol researchgate.net.

Piperazine Ring Inversion Processes and Conformational Preferences

The chair conformation of the piperazine ring is conformationally mobile and can undergo a "ring flip" or inversion, where it passes through a higher-energy boat or twist-boat conformation to an alternate chair form. During this process, axial substituents become equatorial, and equatorial substituents become axial.

For a symmetrically 1,4-disubstituted piperazine with identical bulky groups, the two chair conformations (with both groups equatorial) are degenerate, meaning they have the same energy. The ring inversion process interconverts these identical conformations. The energy barrier for piperazine ring inversion is generally low, allowing for rapid interconversion at room temperature. However, the presence of the bulky N-benzoyl groups can influence this barrier. In some substituted piperazines, a second, lower-temperature coalescence point can be observed in dynamic NMR studies, corresponding to the slowing of the ring inversion process researchgate.net. This indicates that even this process has a measurable energy barrier that must be overcome. For 1-acyl 2-substituted piperazines, studies have shown a preference for specific conformations to minimize steric strain and sometimes to allow for stabilizing intramolecular interactions nih.gov.

Investigation of Syn/Anti Isomers and Rotamer Populations

In symmetrically N,N'-disubstituted piperazines such as this compound, the restricted rotation about the two equivalent amide bonds leads to the formation of two primary rotameric isomers: syn (cis) and anti (trans). These terms describe the relative orientation of the two 3-methoxybenzoyl groups with respect to the piperazine ring.

Dynamic NMR spectroscopy is a powerful tool for investigating these isomeric forms. At ambient temperatures, the rotation around the amide bonds is often rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at lower temperatures, this rotation slows sufficiently to allow for the observation of distinct signals for the syn and anti conformers.

For symmetrically disubstituted N-benzoylpiperazines, low-temperature ¹H NMR spectra reveal a clear distinction between the two isomers. nih.gov Typically, four independent signals for the piperazine ring protons emerge, corresponding to the two non-equivalent methylene (B1212753) groups in each of the syn and anti forms. nih.gov

Studies on analogous N,N'-diacylpiperazines have shown that the anti isomer, where the bulky acyl groups are on opposite sides of the piperazine ring, is generally the energetically favored rotamer. nih.gov In solution (CDCl₃), an approximate equilibrium ratio of 3:2 (anti:syn) has been observed for related compounds. nih.gov This preference is attributed to the minimization of steric hindrance and dipole-dipole repulsion between the two polar amide groups.

The interconversion between the syn and anti isomers involves the simultaneous or sequential rotation of the two amide bonds. The energy barrier for this process, known as the Gibbs free activation energy (ΔG‡), can be calculated from the coalescence temperature (Tc) in variable-temperature NMR experiments. This value represents the kinetic stability of the individual rotamers.

| Isomer | Relative Population (approx.) | Typical ΔG‡ for Rotation (kJ mol⁻¹) |

|---|---|---|

| Anti (trans) | ~60% | 59.1 – 61.5 |

| Syn (cis) | ~40% | 56.7 – 59.1 |

Data derived from studies on symmetrically substituted N,N'-dibenzoylpiperazines in CDCl₃. The anti isomer consistently shows a slightly higher rotational barrier, indicating greater stability. nih.gov

Impact of Substituent Electronic Properties on Conformational Dynamics

The electronic nature of substituents on the benzoyl rings plays a critical role in modulating the conformational dynamics of 1,4-diaroylpiperazines. The primary effect is on the energy barrier to rotation around the C–N amide bond. This barrier arises from the partial double bond character of the amide linkage, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group.

The magnitude of this rotational barrier is directly influenced by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase the partial double bond character of the C–N bond. This is because EWGs enhance the resonance contribution of the zwitterionic form of the amide, where there is a formal double bond between the nitrogen and the carbonyl carbon. Consequently, a higher energy input is required to achieve the transition state for rotation, in which the p-orbitals of the nitrogen and carbonyl carbon are orthogonal.

Conversely, electron-donating groups (EDGs) decrease the C–N rotational barrier by destabilizing the zwitterionic resonance form and reducing the bond's double bond character.

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates (or, in this case, activation energies) and the electronic properties of substituents. A positive slope in a plot of ΔG‡ versus the Hammett substituent constant (σ) indicates that the process is favored by electron-donating groups and disfavored by electron-withdrawing groups. For the C-N bond rotation in N-benzoylated piperazines, a positive linear correlation is observed, confirming that EWGs increase the rotational barrier. nih.gov

The 3-methoxy group in this compound is considered a weak electron-donating group by resonance, but its effect is primarily inductive and weakly electron-withdrawing from the meta position (σm = +0.12). Therefore, it is expected to have a modest impact on the rotational barrier compared to unsubstituted benzoylpiperazine, likely causing a slight increase.

| Substituent (Para-position) | Hammett Constant (σp) | Effect on C–N Double Bond Character | Expected Impact on ΔG‡ |

|---|---|---|---|

| -OCH₃ | -0.27 | Decrease | Decrease |

| -CH₃ | -0.17 | Decrease | Decrease |

| -H | 0.00 | Baseline | Baseline |

| -F | +0.06 | Slight Increase | Slight Increase |

| -NO₂ | +0.78 | Significant Increase | Significant Increase |

This table illustrates the general trend observed for N-benzoylpiperazines. A more positive Hammett constant corresponds to a stronger electron-withdrawing effect, leading to a higher rotational energy barrier. nih.gov

Computational Chemistry Studies on 1,4 Bis 3 Methoxybenzoyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of this molecule.

Density Functional Theory (DFT) has emerged as a standard theoretical method for investigating the electronic properties of piperazine (B1678402) derivatives. By employing basis sets such as 6-311G(d,p) within the framework of DFT, researchers can accurately model the geometric and electronic structure of 1,4-Bis(3-methoxybenzoyl)piperazine. These calculations are fundamental to understanding the molecule's behavior and reactivity. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a commonly used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a balanced and reliable description of the electronic system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the piperazine ring and the methoxybenzoyl groups, while the LUMO is distributed over the benzoyl moieties. This distribution influences the molecule's electron-donating and accepting capabilities.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of global hardness, indicating the molecule's polarizability. |

These calculated descriptors for this compound provide valuable insights into its chemical behavior, such as its propensity to undergo electrophilic or nucleophilic attack.

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Calculated NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts of 1H and 13C atoms. These theoretical predictions are typically in good agreement with experimental NMR spectra, aiding in the structural elucidation and assignment of signals.

Calculated IR Frequencies: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental Infrared (IR) spectra. While there is often a systematic overestimation of the calculated frequencies, scaling factors can be applied to achieve better correlation with experimental data, allowing for a detailed assignment of the observed IR bands.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. pnrjournal.comnih.gov This technique provides detailed insight into the dynamic behavior of molecules, such as this compound, in a solution environment, which can mimic physiological conditions. While specific MD simulation studies on this compound were not identified in the reviewed literature, the methodology is widely applied to analogous piperazine-containing compounds to understand their conformational dynamics, stability, and interactions with their environment. pnrjournal.comacs.orgacs.org

The primary goal of performing MD simulations on a compound like this compound would be to explore its conformational landscape. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the rotation around the amide bonds connecting the piperazine to the 3-methoxybenzoyl groups is restricted. rsc.org These factors result in a complex and flexible structure. MD simulations can track the transitions between these different conformations, revealing the most stable and populated states of the molecule in solution. nih.govrsc.org

Furthermore, MD simulations are crucial for studying the stability of a ligand when bound to a biological target, such as a protein receptor. pnrjournal.comacs.org By simulating the protein-ligand complex, researchers can assess the stability of the binding pose predicted by molecular docking. pnrjournal.com Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of its components over the simulation time, which often spans nanoseconds or microseconds. nih.govacs.org For instance, in studies of other piperazine derivatives, MD simulations have been used to confirm stable interactions within a receptor's binding pocket and to analyze conformational changes in the system. pnrjournal.comnih.govacs.org This information is vital for validating potential drug candidates and understanding their mechanism of action at a molecular level.

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis investigates the link between the chemical structure of a compound and its biological activity. acs.org For piperazine-based systems, including this compound, these methods are employed to develop predictive models that can guide the design of new derivatives with enhanced potency or other desired properties. mdpi.comresearchgate.net This is achieved by correlating variations in the chemical structure with changes in observed biological activity through mathematical models.

A critical first step in any Quantitative Structure-Activity Relationship (QSAR) study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical and structural properties. researchgate.netnih.gov For a series of piperazine derivatives, hundreds or even thousands of descriptors can be calculated using specialized software such as Dragon, ChemOffice, and Gaussian. mdpi.comresearchgate.netscispace.com These descriptors are then used as independent variables to build a mathematical model that explains the variance in biological activity.

The selection of relevant descriptors is a key part of the modeling process, as it helps to identify the molecular properties that are most influential on the compound's activity. mdpi.com Studies on various piperazine derivatives have identified several classes of descriptors that significantly correlate with their biological activities. mdpi.comscispace.combenthamopen.com These can be broadly categorized as constitutional, electronic, physicochemical, and topological.

Table 1: Molecular Descriptors Used in QSAR Modeling of Piperazine Systems

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Constitutional | nO | The number of oxygen atoms in the molecule. scispace.combenthamopen.com |

| nDB | The number of double bonds in the molecule. scispace.combenthamopen.com | |

| Sv | Sum of valence vertex degrees. scispace.combenthamopen.com | |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. mdpi.com |

| Electrophilicity index (ω) | A measure of the molecule's ability to accept electrons. mdpi.com | |

| Physicochemical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. mdpi.com |

| Aqueous Solubility (Log S) | The logarithm of the molar solubility of the compound in water. mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. mdpi.com |

Once molecular descriptors are calculated, various statistical methods are employed to construct the QSAR model. The goal is to create a robust and predictive mathematical equation that relates the descriptors to the biological activity. nih.gov

A widely used technique in QSAR studies of piperazine systems is Multiple Linear Regression (MLR) . mdpi.comscispace.combenthamopen.com MLR attempts to model the relationship between two or more explanatory variables (the molecular descriptors) and a response variable (the biological activity) by fitting a linear equation to the observed data. mdpi.comnih.gov For example, a QSAR model for piperazine-based renin inhibitors successfully used MLR to establish a correlation between constitutional descriptors and inhibitory activity, achieving a high correlation coefficient (R²) of 0.846. scispace.combenthamopen.com

To capture more complex relationships that are not strictly linear, Multiple Non-Linear Regression (MNLR) methods can be applied. mdpi.com These techniques can fit exponential, polynomial, or logarithmic functions to the data, potentially creating more accurate models when the underlying structure-activity relationship is non-linear. mdpi.comresearchgate.net

The process of selecting the most relevant descriptors to include in the model is often guided by algorithms. The Genetic Function Approximation (GFA) is one such method used in piperazine research. It employs genetic algorithms to select the optimal combination of descriptors that results in a statistically significant QSAR model.

Regardless of the method used, the resulting QSAR model must be rigorously validated to ensure its statistical significance and predictive power. scispace.comnih.gov This is typically done through internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a separate test set of compounds. scispace.combenthamopen.com A well-validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govinsilico.eu

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

Applications of 1,4 Bis 3 Methoxybenzoyl Piperazine and Its Derivatives in Chemical Sciences

Role as Versatile Building Blocks in Synthetic Organic Chemistry

The inherent structural features of 1,4-Bis(3-methoxybenzoyl)piperazine, including its diamide (B1670390) nature and the presence of two aromatic rings, make it an attractive starting material for the synthesis of a wide array of organic molecules. The piperazine (B1678402) ring itself is a common motif in many biologically active compounds, and its disubstituted nature in this compound provides a platform for creating diverse chemical libraries. rsc.orgrsc.org

Precursors for Complex Molecular Architectures

The robust framework of this compound serves as a foundational element for the assembly of more intricate molecular structures. The methoxy (B1213986) groups on the phenyl rings can be subjected to various chemical transformations, such as demethylation to reveal reactive hydroxyl groups, which can then be further functionalized. Additionally, the amide linkages, while generally stable, can be cleaved under specific conditions to yield piperazine and 3-methoxybenzoic acid derivatives, which can then be incorporated into other synthetic pathways.

The piperazine core is a privileged scaffold in medicinal chemistry, and its derivatives are often sought after for their potential biological activities. rsc.orgrsc.org The synthesis of complex molecules from this compound can be envisioned through a modular approach, where the core structure is elaborated upon to generate a family of related compounds. This strategy allows for the systematic exploration of chemical space around a central theme.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Demethylation | BBr₃, CH₂Cl₂ | 1,4-Bis(3-hydroxybenzoyl)piperazine |

| Amide Reduction | LiAlH₄, THF | 1,4-Bis(3-methoxybenzyl)piperazine |

| Aromatic Nitration | HNO₃, H₂SO₄ | 1,4-Bis(3-methoxy-X-nitrobenzoyl)piperazine |

| Hydrolysis | Strong acid or base, heat | Piperazine and 3-methoxybenzoic acid |

This table presents hypothetical transformations based on standard organic chemistry principles.

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological systems and identify new drug leads. cam.ac.ukcam.ac.uknih.gov The symmetrical and rigid nature of this compound makes it an excellent scaffold for creating combinatorial libraries. researchgate.netacs.orggoogle.comnih.gov By systematically varying the substituents on the benzoyl rings or by modifying the piperazine core, a large number of distinct compounds can be synthesized.

For instance, a library of derivatives could be generated by replacing the 3-methoxybenzoyl groups with a variety of other acyl groups. This can be achieved by first hydrolyzing the parent compound and then reacting the resulting piperazine with a diverse set of carboxylic acid chlorides or anhydrides. This approach allows for the introduction of a wide range of functional groups and steric properties, leading to a library of compounds with potentially diverse biological activities. The use of privileged structures like the piperazine core in combinatorial chemistry is a well-established strategy for enhancing the efficiency of drug discovery. acs.org

Supramolecular Chemistry Applications

The ability of this compound to engage in non-covalent interactions makes it a valuable component in the field of supramolecular chemistry. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can drive the formation of ordered molecular assemblies. encyclopedia.pub

Design and Synthesis of Synthetic Receptors and Host-Guest Systems

Synthetic receptors are molecules designed to selectively bind to other molecules or ions, known as guests. beilstein-journals.orgnsf.gov The rigid conformation of this compound, along with the presence of potential hydrogen bond acceptors (the carbonyl oxygens and methoxy groups), makes it a candidate for incorporation into larger macrocyclic structures that can act as synthetic receptors.

By chemically linking two or more molecules of this compound, or by incorporating it into a larger molecular framework, a cavity can be created that is pre-organized for guest binding. The methoxy groups can be modified to introduce additional binding sites or to tune the electronic properties of the aromatic rings, thereby influencing the strength and selectivity of guest binding. The design of such host-guest systems is a central theme in supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.

Self-Assembly Processes and Formation of Supramolecular Polymers

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com Derivatives of this compound can be designed to self-assemble into well-defined supramolecular polymers. rsc.orgnih.gov For example, the introduction of hydrogen bond donor and acceptor groups at specific positions on the molecule could direct its assembly into one-dimensional chains or two-dimensional sheets.

The formation of supramolecular polymers is of great interest for the development of new materials with tunable properties. The dynamic nature of the non-covalent bonds allows these materials to be responsive to external stimuli such as temperature or the presence of specific chemical species. The methoxy groups on the benzoyl rings of this compound could also participate in weaker C-H···O interactions, further influencing the packing and stability of the resulting supramolecular structures.

Investigation of Non-Covalent Interactions in Molecular Aggregation

The study of non-covalent interactions is crucial for understanding a wide range of chemical and biological processes. encyclopedia.pubmdpi.com The aggregation of this compound in the solid state and in solution provides a model system for investigating the interplay of various non-covalent forces. X-ray crystallography can reveal the precise arrangement of molecules in the crystal lattice, providing direct evidence for hydrogen bonds, π-π stacking between the aromatic rings, and other weak interactions. researchgate.netrsc.org

Coordination Chemistry

The foundational structure of piperazine, a six-membered ring with two opposing nitrogen atoms, makes it an excellent building block for designing ligands for metal coordination. biointerfaceresearch.com These nitrogen atoms can act as donor sites, and by attaching functional groups, the resulting molecule can be tailored to bind with various metal ions, forming stable complexes. biointerfaceresearch.comtandfonline.com

Ligand Design for Metal Complex Formation

The compound this compound is an exemplary candidate for ligand design. Its structure presents multiple potential coordination sites: the two nitrogen atoms of the central piperazine ring and the carbonyl oxygen atoms of the two benzoyl groups. This arrangement allows it to act as a potentially tetradentate ligand, capable of forming stable chelate rings with a single metal center or bridging two metal centers to form dinuclear complexes.

Exploration of Catalytic Properties of Derived Metal Complexes

Metal complexes derived from piperazine-based ligands are recognized for their significant catalytic activity in a variety of chemical transformations. tandfonline.comresearchgate.net Copper(II) complexes, in particular, have been extensively studied as catalysts for oxidation reactions and as artificial nucleases for DNA cleavage. researchgate.netmdpi.com

The catalytic efficiency of these complexes is highly dependent on the ligand's structure. For instance, studies on dinuclear copper(II) complexes with related piperazine-based ligands have demonstrated biomimetic catalytic activity, mimicking the function of natural enzymes like catechol oxidase. These complexes catalyze the aerobic oxidation of substrates such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). mdpi.com The kinetics of such reactions are often analyzed using the Michaelis-Menten model to determine key catalytic parameters.

The data below, from a study on a dinuclear copper(II) complex with a 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol (B47542) ligand, illustrates how these parameters are quantified. The catalytic turnover rate (kcat) reflects the maximum number of substrate molecules converted to product per catalytic site per unit time.

Table 1: Kinetic Parameters for the Catalytic Oxidation of 3,5-DTBC by a Dinuclear Copper(II) Piperazine Complex mdpi.com

| Catalyst | Substrate | kcat (h⁻¹) | KM (mmol L⁻¹) | kcat/KM (L mol⁻¹ s⁻¹) |

|---|---|---|---|---|

| [Cu₂L(CH₃COO)₂]ClO₄ | 3,5-DTBC | 1190 ± 50 | 0.86 ± 0.09 | 385 ± 50 |

Data derived from a study on a related dinuclear copper(II) piperazine complex.

The substituents on the ligand play a crucial role. For example, in copper complexes designed for DNA cleavage, the presence and position of substituents on the pendant arms of the piperazine ligand were found to significantly influence the catalytic rate constants. mdpi.com It is therefore anticipated that metal complexes of this compound would exhibit catalytic activity, which could be tuned by modifying the substituents on the benzoyl rings.

Advanced Materials Science Applications

The structural features of this compound make it a promising candidate for the development of advanced materials. Its rigid, symmetric structure and the presence of aromatic rings are desirable characteristics for creating ordered systems such as polymers and functional crystalline materials.

Incorporation into Polymer Systems

Piperazine derivatives can be incorporated into polymer chains to impart specific properties. One established method is to functionalize the piperazine unit with polymerizable groups. For example, 1,4-bis(methacryloyl)piperazine, a structurally related monomer, has been synthesized and polymerized using anionic polymerization to create poly(1,4-bis(methacryloyl)piperazine). researchgate.net

This process demonstrates a clear pathway for utilizing this compound in polymer science. The benzoyl groups could be functionalized with polymerizable moieties, such as vinyl or acryloyl groups, transforming the molecule into a monomer or cross-linking agent. The incorporation of such a rigid, aromatic-rich unit into a polymer backbone would be expected to enhance the material's thermal stability and mechanical strength. The resulting polymer, featuring repeating piperazine-benzoyl units, could have applications in areas requiring high-performance materials. For instance, the thermogravimetric analysis (TGA) of poly(1,4-bis(methacryloyl)piperazine) shows that its thermal degradation begins at a relatively high temperature of 244.9°C, indicating good thermal stability that could be expected in similarly structured polymers. researchgate.net

Development of Functional Materials with Tunable Properties

Functional materials are designed to possess specific properties that can be exploited for particular applications, such as in optics or electronics. Piperazine derivatives have been successfully used as building blocks for creating functional materials, including nonlinear optical (NLO) materials and crystalline solids with tunable physical properties. researchgate.net

The development of different crystalline forms, or polymorphs, of a single compound is a key strategy for tuning material properties. A patent for a complex molecule containing a 1-(4-benzoyl-piperazin-1-yl) moiety describes the preparation of four distinct crystalline forms, including one neat form and three solvates. google.com Each of these polymorphs exhibits unique physical properties and a distinct X-ray powder diffraction (XRPD) pattern, demonstrating that the solid-state structure, and thus the material's function, can be controlled through crystallization conditions. google.com

Given its rigid and symmetric structure, this compound is an excellent candidate for forming well-defined crystalline materials. The methoxybenzoyl groups could facilitate intermolecular interactions, such as π-π stacking, leading to ordered structures with potentially useful electronic or optical properties. By carefully controlling the crystallization process, it may be possible to produce different polymorphs of this compound, thereby tuning its properties for specific applications in advanced materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(3-methoxybenzoyl)piperazine, and what purification techniques are recommended?

- Methodological Answer : The synthesis typically involves a two-step acylation of piperazine with 3-methoxybenzoyl chloride. First, piperazine is reacted with 3-methoxybenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. A base (e.g., triethylamine) is added to neutralize HCl generated during the reaction. The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) reveals peaks for the piperazine ring (δ 3.2–3.8 ppm) and aromatic protons (δ 6.7–7.4 ppm). C NMR confirms carbonyl carbons (δ ~167 ppm) and methoxy groups (δ ~55 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and aromatic C-O (~1250 cm) are key identifiers.

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software) resolves the planar conformation of the benzoyl groups and dihedral angles with the piperazine ring .

Advanced Research Questions

Q. How can molecular docking simulations elucidate the interaction of this compound with biological targets like DNA or enzymes?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level (Gaussian 09).

- Target Preparation : Retrieve a DNA structure (e.g., PDB ID: 1BNA) or enzyme (e.g., DPP-IV for diabetic research). Remove water, add polar hydrogens, and assign Kollman charges.

- Docking Parameters : Define a 40Å × 40Å × 40Å grid around the active site. Run 20 docking poses, ranked by binding affinity (ΔG). Validate poses with hydrogen bond/pi-alkyl interactions (e.g., ligand methoxy groups binding to hydrophobic pockets) .

Q. What strategies resolve contradictions in binding affinity data between computational and experimental studies of piperazine derivatives?

- Methodological Answer :

- Comparative Docking : Test multiple force fields (AMBER, CHARMM) to assess consistency in ΔG values.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) or surface plasmon resonance (SPR) for real-time kinetics.

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, ΔG = -7.5 kcal/mol) to identify substituent effects .

Q. How does the substitution pattern on benzoyl groups influence the biological activity of 1,4-Bis(aroyl)piperazine derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWG) : Meta-methoxy groups (as in the target compound) enhance DNA intercalation via increased dipole interactions. Compare with nitro or chloro substituents (higher binding affinity but reduced solubility).

- Structure-Activity Relationship (SAR) : Use QSAR models to correlate Hammett σ values of substituents with IC data. For example, para-EWGs (e.g., -NO) in related piperazines show 2x higher inhibition of DPP-IV than meta-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.